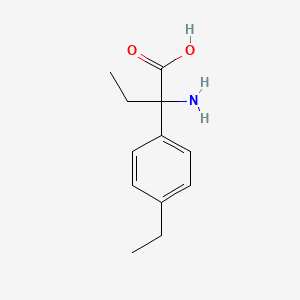![molecular formula C17H26INO3 B13561056 Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-({3-iodobicyclo[111]pentan-1-yl}methyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the iodide and other substituents. Reaction conditions may vary, but common methods include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through or other ring-closing techniques.
Introduction of the iodide group: This step often involves halogenation reactions using reagents such as iodine or iodoform.
Final assembly: The final steps involve coupling the iodinated bicyclo[1.1.1]pentane with other molecular fragments under conditions that may include the use of catalysts and protecting groups to ensure selectivity and yield.
Analyse Chemischer Reaktionen
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodide group can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and properties.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials science: The compound can be used in the synthesis of novel materials with unique properties, such as high stability or specific electronic characteristics.
Biological studies: The compound can be used as a probe or a building block in the study of biological systems, helping to elucidate mechanisms of action or interactions at the molecular level.
Wirkmechanismus
The mechanism by which Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: This compound shares the bicyclo[1.1.1]pentane core but differs in its functional groups, leading to different reactivity and applications.
Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Another related compound with an ethynyl group, which can participate in different types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H26INO3 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
tert-butyl 6-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C17H26INO3/c1-14(2,3)22-13(20)19-10-17(11-19)5-4-12(21-17)6-15-7-16(18,8-15)9-15/h12H,4-11H2,1-3H3 |
InChI-Schlüssel |
GBSVTAAUWUYVCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CC34CC(C3)(C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


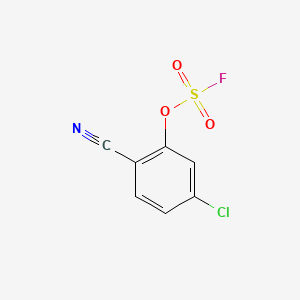
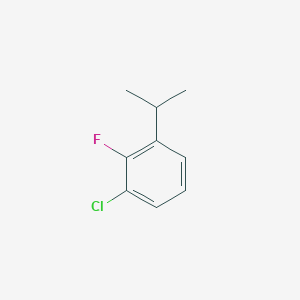

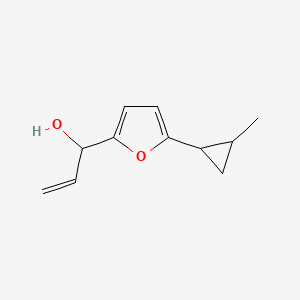
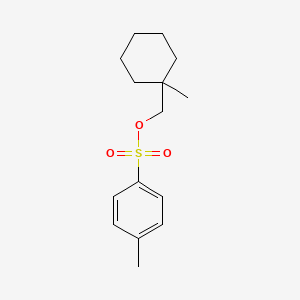

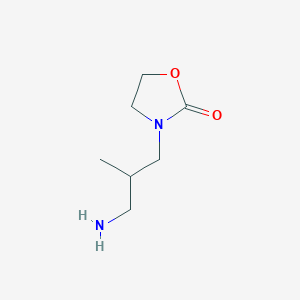
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
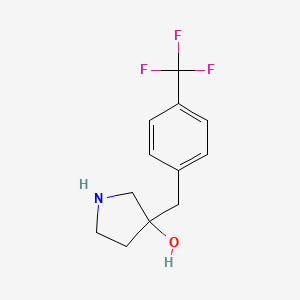
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)
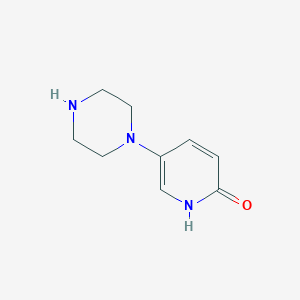

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B13561038.png)
